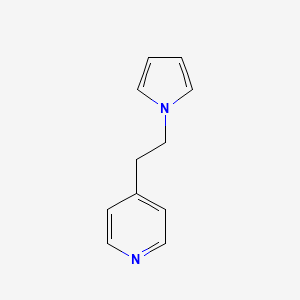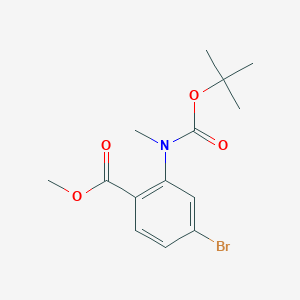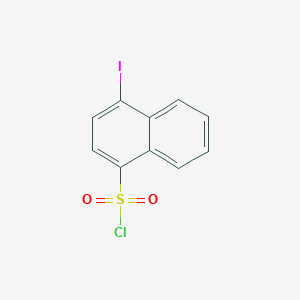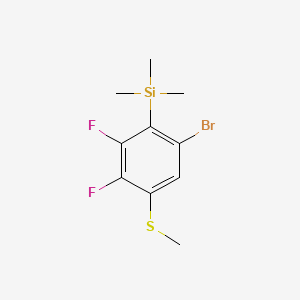![molecular formula C15H22ClNO B14014684 N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide CAS No. 92698-15-2](/img/structure/B14014684.png)
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethylpentan group, and an acetamide group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with 2,4-dimethylpentan-2-amine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature of around 80-100°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of specific enzymes, resulting in altered metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the dimethylpentan group.
4-chloroacetanilide: Another related compound with a similar chlorophenyl group but different functional groups.
Uniqueness
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethylpentan group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications.
Properties
CAS No. |
92698-15-2 |
|---|---|
Molecular Formula |
C15H22ClNO |
Molecular Weight |
267.79 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide |
InChI |
InChI=1S/C15H22ClNO/c1-11(2)9-15(4,17-12(3)18)10-13-5-7-14(16)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,17,18) |
InChI Key |
ONPCDHMXLGMMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)
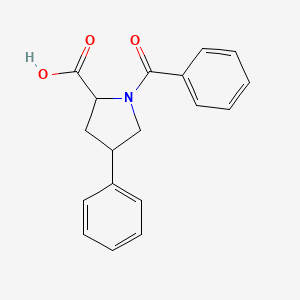


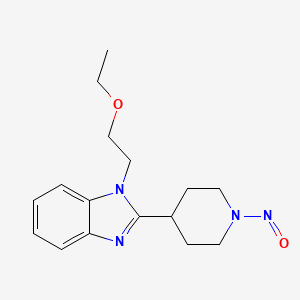
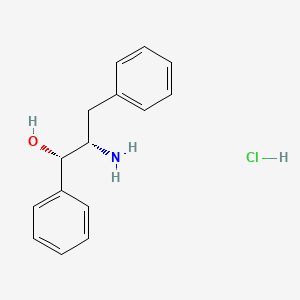
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
